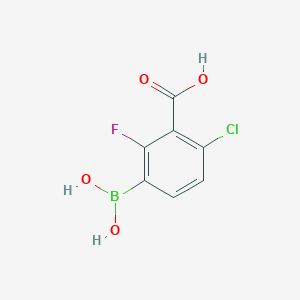

3-Carboxy-4-chloro-2-fluorophenylboronic acid

Description

Contextualization of Boronic Acids in Modern Chemical Research

Boronic acids, and particularly arylboronic acids, are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl ring. nih.gov Their prominence in modern chemical research is immense, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgfishersci.fr This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide, a method that has revolutionized the synthesis of complex molecules like pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgsemanticscholar.org

Beyond the Suzuki-Miyaura coupling, arylboronic acids are valued for their stability, relatively low toxicity, and broad functional group tolerance. nih.gov They are generally stable to air and moisture, making them easy to handle and store. nih.gov Their utility extends to other significant transformations, including Chan-Lam coupling for C-N bond formation and as catalysts for various organic reactions. acs.org In medicinal chemistry, the boronic acid moiety itself is of growing interest; it can act as a bioisostere for carboxylic acids and form reversible covalent bonds with diols or active site residues in enzymes, leading to the development of potent therapeutic agents. nih.govmdpi.com

Unique Attributes of Fluorinated and Halogenated Arylboronic Acids in Synthesis and Reactivity

The introduction of halogen atoms, especially fluorine, onto the aryl ring of a boronic acid imparts unique and highly desirable properties. nih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic characteristics, conformation, and metabolic stability. nih.gov

Key Attributes of Fluorinated and Halogenated Arylboronic Acids:

| Attribute | Description | Impact on Reactivity and Synthesis |

| Increased Acidity | Electron-withdrawing halogens increase the Lewis acidity of the boron center. An ortho-fluoro substituent can further enhance acidity through the formation of an intramolecular hydrogen bond. nih.gov | Enhanced reactivity in certain coupling reactions and facilitates the formation of boronate esters, which is crucial for diol sensing and other applications. nih.govresearchgate.net |

| Modulated Reactivity | The position and nature of the halogen substituent (F, Cl) can be used to fine-tune the electronic properties of the aryl ring, affecting its reactivity in cross-coupling reactions. chem-soc.si | Allows for selective and controlled synthesis of complex biaryl compounds. Electron-withdrawing groups can sometimes require modified reaction conditions for optimal yields in Suzuki-Miyaura couplings. chem-soc.si |

| Metabolic Stability | The C-F bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. | In drug discovery, this can lead to improved pharmacokinetic profiles, such as a longer half-life. |

| Orthogonal Reactivity | The presence of a chloro or bromo group provides an additional handle for subsequent cross-coupling reactions, allowing for sequential, site-selective modifications. | Enables the construction of highly complex and polysubstituted molecular scaffolds from a single building block. |

The ortho-fluoro substitution is particularly noteworthy as it can influence the stability and reactivity of the boronic acid through both electronic effects and potential intramolecular interactions. acs.org This strategic placement can lead to more stable and effective reagents for specific synthetic applications. acs.org

Research Rationale for 3-Carboxy-4-chloro-2-fluorophenylboronic Acid: Bridging Carboxyl, Chloro, and Fluoro Substituents

The specific architecture of 3-Carboxy-4-chloro-2-fluorophenylboronic acid is not accidental; it represents a convergence of functional groups, each contributing to its potential as a highly versatile synthetic intermediate. The rationale for its design stems from the synergistic effects of its substituents.

The combination of an ortho-fluoro group and a meta-carboxy group, both being electron-withdrawing, significantly increases the Lewis acidity of the boronic acid moiety. nih.gov The carboxylic acid group provides a site for amide bond formation or other derivatizations, acting as a crucial anchor point for building larger molecules, particularly in pharmaceutical applications. rsc.org The chloro substituent at the 4-position further modulates the electronic nature of the ring and, critically, serves as a potential secondary reaction site for another cross-coupling reaction.

This trifunctional arrangement creates a "scaffold" molecule with three distinct points of reactivity that can be addressed with different chemical transformations. This is highly valuable for building complex molecular libraries for drug discovery or for creating precisely structured polymers and materials.

Scope and Objectives of Academic Research into 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

While specific academic studies focusing exclusively on 3-Carboxy-4-chloro-2-fluorophenylboronic acid are not extensively documented in mainstream literature, the objectives for its use in research can be clearly inferred from its structure and the well-established chemistry of its constituent parts.

Primary Research Objectives:

Synthesis of Novel Biaryl Scaffolds: The primary objective is to utilize this compound as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize polysubstituted biaryl compounds. mdpi.com The inherent functional groups (carboxyl, chloro) would be carried into the product, providing immediate handles for further synthetic elaboration.

Medicinal Chemistry Applications: A major focus would be its incorporation into potential drug candidates. The carboxylic acid can be used to link the molecule to other pharmacophores, while the fluorinated and chlorinated phenyl ring is a common motif in bioactive molecules, enhancing properties like binding affinity and metabolic stability. researchgate.net For instance, similar structures are used as intermediates in the synthesis of targeted therapies. chemimpex.com

Development of Complex Molecular Architectures: Researchers would aim to exploit the orthogonal reactivity of the boronic acid, chloro, and carboxyl groups. A potential synthetic sequence could involve a Suzuki-Miyaura coupling via the boronic acid, followed by an amidation at the carboxylic acid, and finally, a second cross-coupling at the chloro position.

Materials Science: The compound could be explored as a monomer for the synthesis of functional polymers or covalent organic frameworks (COFs). The defined stereochemistry and multiple reactive sites could lead to materials with tailored electronic or porous properties. nih.gov

The synthesis of this compound itself is an area of research, likely following established protocols for arylboronic acid synthesis, such as the reaction of a corresponding lithiated aryl halide with a trialkyl borate (B1201080). chemicalbook.comchemicalbook.com A patent for a similar class of compounds, 4-chloro-2-fluoro-3-substituted-phenylboronic acids, outlines a method involving the reaction of a substituted 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium and trimethyl borate, suggesting a viable pathway. google.com

Properties

IUPAC Name |

3-borono-6-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBCTDACDCASNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)C(=O)O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269063 | |

| Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-04-6 | |

| Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Carboxy 4 Chloro 2 Fluorophenylboronic Acid

Historical Development of Boronic Acid Synthesis and its Evolution

The journey of boronic acid synthesis began in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid. wikipedia.orgborates.today His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air to yield ethylboronic acid. wikipedia.orgborates.today For a considerable period, the field saw gradual progress. However, the last few decades have witnessed a surge in the development of new synthetic methods, transforming boronic acids from chemical curiosities into indispensable tools for synthetic chemists. wiley-vch.de

Early methods predominantly relied on the reaction of organometallic reagents, such as organolithium or Grignard reagents, with borate esters like trimethyl borate, followed by hydrolysis. wikipedia.orgborates.todaychemicalbook.com While effective, these methods can be limited by the functional group tolerance of the highly reactive organometallic intermediates.

A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction, which involves the palladium-catalyzed coupling of aryl halides or triflates with a diboron (B99234) reagent, has become a widely used method for the synthesis of arylboronic acids and their esters. wikipedia.orgborates.todayorganic-chemistry.org This method offers milder reaction conditions and broader functional group compatibility compared to traditional organometallic routes.

More recently, the focus has shifted towards more atom-economical and efficient strategies, such as the direct C-H bond functionalization. wikipedia.org Transition-metal-catalyzed C-H borylation reactions enable the direct conversion of a C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides. wikipedia.org Concurrently, electrochemical methods have emerged as a powerful, transition-metal-free approach for borylation reactions, offering a sustainable alternative for the synthesis of organoboron compounds. researchgate.netnih.gov

The evolution of these synthetic methodologies is summarized in the table below:

| Decade of Prominence | Key Synthetic Methodology | Typical Reagents | Advantages | Limitations |

| 1860s - mid-20th Century | Organometallic Routes | Organolithium/Grignard reagents, Borate esters | Foundational method | Limited functional group tolerance, harsh conditions |

| 1990s - Present | Palladium-Catalyzed Borylation (e.g., Miyaura Borylation) | Aryl halides/triflates, Diboron reagents, Palladium catalysts | Milder conditions, broader functional group tolerance | Residual metal contamination, cost of catalyst |

| 2000s - Present | C-H Bond Borylation | Arenes, Diboron reagents, Transition metal catalysts (Ir, Rh) | High atom economy, direct functionalization | Regioselectivity challenges, catalyst cost |

| 2010s - Present | Electrochemical Borylation | Alkyl/Aryl halides, Carboxylic acids, Diboron reagents | Transition-metal-free, sustainable | Substrate scope still under development |

Targeted Synthesis of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

The synthesis of 3-carboxy-4-chloro-2-fluorophenylboronic acid requires a regioselective approach to introduce the boronic acid group onto a pre-functionalized benzene (B151609) ring. The existing substituents heavily influence the choice of synthetic strategy.

The logical starting point for the synthesis of 3-carboxy-4-chloro-2-fluorophenylboronic acid is a commercially available or readily synthesized, appropriately substituted benzene derivative. A common precursor strategy involves starting with a halogenated arene that can be converted to the boronic acid. For instance, a plausible precursor would be a 1,2,4-trisubstituted benzene containing halogens at positions that allow for selective metal-halogen exchange or directed metalation.

A general approach for synthesizing similar 4-chloro-2-fluoro-3-substituted-phenylboronic acids involves reacting a 3-chloro-1-fluoro-2-substituted benzene compound with an alkyl lithium reagent, followed by quenching the resulting lithiated species with an electrophilic boronic acid derivative and subsequent hydrolysis. google.com

For the specific target molecule, a potential precursor could be 1-bromo-4-chloro-2-fluorobenzene. The bromine atom can be selectively targeted for lithium-halogen exchange due to its higher reactivity compared to chlorine. The carboxyl group can be introduced at a later stage, for example, by carboxylation of an organometallic intermediate or oxidation of a methyl group. Functionalization strategies often rely on the directing effects of the existing substituents to achieve the desired regiochemistry.

The introduction of the boronic acid moiety is the key step in the synthesis. Several modern synthetic methods can be considered, each with its own mechanistic pathway and optimization parameters.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method utilizes a directing group (DG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to introduce the boronic acid group.

In the context of synthesizing 3-carboxy-4-chloro-2-fluorophenylboronic acid, if a precursor with a suitable directing group at the 3-position (e.g., a protected carboxylic acid or a group that can be converted to a carboxylic acid) is used, DoM could potentially direct metalation to the 2-position. However, the presence of the fluorine atom at the 2-position might complicate this approach. Alternatively, a directing group at the 2-position could direct metalation to the 3-position. The choice of the directing group and the reaction conditions, such as the base and solvent, are critical for the success of this strategy. The general mechanism involves the coordination of the organolithium base to the directing group, followed by intramolecular proton abstraction.

A general method for the synthesis of azabiaryls involves a one-pot procedure that includes Directed ortho metalation (DoM)-boronation followed by a Suzuki-Miyaura cross-coupling sequence. nih.gov This highlights the utility of DoM in generating boronic acid intermediates for further transformations.

Palladium-catalyzed C-H borylation has emerged as a valuable tool for the direct introduction of boron-containing functional groups into aromatic systems. acs.org These reactions typically involve the use of a palladium catalyst, a ligand, a diboron reagent, and often an oxidant. The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents on the arene.

For a polysubstituted arene like the precursor to 3-carboxy-4-chloro-2-fluorophenylboronic acid, achieving high regioselectivity in a C-H borylation reaction can be challenging. The directing effects of the chloro, fluoro, and carboxy (or precursor) groups would need to be carefully considered. Non-directed C-H functionalization often faces challenges in controlling regioselectivity, although the development of specific ligands and catalytic systems is continuously improving this aspect. bohrium.com The mechanism of palladium-catalyzed borylation of aryl halides generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the arylboronate. acs.org

Electrochemical synthesis offers a sustainable and often transition-metal-free alternative for the formation of C-B bonds. researchgate.net Electrochemical borylation can be applied to various substrates, including alkyl and aryl halides, as well as carboxylic acids. nih.govorganic-chemistry.orgnih.gov For instance, the electrochemical borylation of aryl halides involves the reduction of the halide at the cathode to generate an aryl radical or anion, which then reacts with a diboron reagent.

A notable application is the electrochemical decarboxylative borylation, where a carboxylic acid is converted into a boronic ester. nih.govnih.gov This method proceeds through the formation of a redox-active ester intermediate. nih.gov While this specific reaction converts a carboxylic acid to a boronic acid, the principles of electrochemical borylation could potentially be adapted to a precursor of 3-carboxy-4-chloro-2-fluorophenylboronic acid. The key advantages of this method include mild reaction conditions and the avoidance of stoichiometric metallic reductants. researchgate.net Mechanistic studies suggest that diboron reagents can act as electrochemical mediators, facilitating the reduction of the substrate at lower potentials. organic-chemistry.org

The following table summarizes the applicability of these boronation methods to the synthesis of 3-Carboxy-4-chloro-2-fluorophenylboronic acid:

| Boronation Method | Plausible Precursor | Key Reagents | Mechanistic Hallmark | Potential Challenges |

| Directed ortho-Metalation | Arene with a directing group at C2 or C4 | Organolithium base (e.g., n-BuLi), Borate ester | Regioselective deprotonation directed by a functional group | Competing metalation sites, functional group compatibility |

| Palladium-Catalyzed C-H Borylation | 4-chloro-2-fluorobenzoic acid or derivative | Pd catalyst, ligand, Diboron reagent, oxidant | Direct C-H bond activation | Achieving high regioselectivity with multiple substituents |

| Electrochemical Borylation | Halogenated precursor (e.g., 3-bromo-4-chloro-2-fluorobenzoic acid) | Diboron reagent, electrolyte, electrodes | Electron transfer to generate reactive intermediates | Substrate-specific optimization of electrochemical conditions |

Purification and Isolation Techniques for the Compound

The effective purification and isolation of 3-Carboxy-4-chloro-2-fluorophenylboronic acid are crucial for its subsequent applications. A variety of techniques can be employed, ranging from standard laboratory procedures to more specialized industrial methods.

A particularly relevant method for the isolation of the broader class of 4-chloro-2-fluoro-3-substituted-phenylboronic acids involves a salting-out extraction process. This technique is advantageous as it can improve the yield and simplify the isolation procedure. google.com The process typically involves the use of a water-miscible organic solvent in conjunction with a salt to partition the boronic acid into the organic layer, which can then be separated from the aqueous layer. google.com This method can potentially be adapted for the isolation of 3-Carboxy-4-chloro-2-fluorophenylboronic acid, given its structural similarity to the compounds described. The choice of salt and solvent would need to be optimized for this specific compound.

| Parameter | Description | Reference |

| Technique | Salting-out Extraction | google.com |

| Process | A mixture containing the boronic acid, water, and a water-miscible organic solvent is treated with a salt. This induces the separation of the organic and aqueous layers, with the boronic acid preferentially partitioning into the organic phase. | google.com |

| Advantages | Can lead to improved yields and a simplified isolation process. | google.com |

More conventional purification techniques for boronic acids include recrystallization and chromatography. The choice of solvent for recrystallization is critical and would depend on the solubility profile of 3-Carboxy-4-chloro-2-fluorophenylboronic acid. Due to its polar nature, stemming from the carboxylic acid and boronic acid functionalities, a polar solvent or a solvent mixture would likely be required.

Chromatographic purification, such as column chromatography, can also be employed. However, the polarity of the compound may present challenges, potentially requiring the use of polar stationary phases or specific solvent systems to achieve effective separation from impurities.

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes (if applicable)

The synthesis of a polysubstituted aromatic compound like 3-Carboxy-4-chloro-2-fluorophenylboronic acid requires precise control over the introduction of functional groups to achieve the desired isomer. This control is defined by chemo-, regio-, and stereoselectivity. As 3-Carboxy-4-chloro-2-fluorophenylboronic acid is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, chemo- and regioselectivity are of paramount importance.

A plausible and highly regioselective synthetic strategy for this class of compounds involves directed ortho-metalation (DoM) . uwindsor.cabaranlab.orgharvard.edu This powerful technique utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, in this case, a boron source like trimethyl borate, to introduce the boronic acid functionality at the desired position. chemicalbook.com

In the context of synthesizing 3-Carboxy-4-chloro-2-fluorophenylboronic acid, a potential precursor could be 3-chloro-2,5-difluorobenzoic acid or a related derivative. The existing substituents (carboxy, chloro, and fluoro groups) would act as directing groups, influencing the position of lithiation. The carboxylate group, formed in situ or protected, is a powerful directing group, as are the halogen atoms to varying extents. The interplay of these directing groups, along with steric hindrance, would determine the regioselectivity of the borylation step.

For a related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, the synthesis starts from 2-chloro-6-fluoroanisole (B1586750). google.com The methoxy (B1213986) group acts as a potent directing group, leading to highly regioselective lithiation at the ortho-position, which is then borylated. google.com A similar strategy could be envisioned for 3-Carboxy-4-chloro-2-fluorophenylboronic acid, where the carboxyl group would be the primary directing influence.

Factors Influencing Regioselectivity in the Synthesis of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid via DoM:

| Factor | Influence on Regioselectivity |

| Directing Group Hierarchy | The carboxylate group is generally a stronger directing group than halogens, favoring lithiation at its ortho-position. |

| Steric Hindrance | The presence of multiple substituents can sterically hinder certain positions, influencing the site of metalation. |

| Reaction Conditions | Temperature, solvent, and the choice of organolithium base can all affect the regiochemical outcome of the reaction. |

Chemoselectivity would be a key consideration in a multi-step synthesis, ensuring that reactions target the intended functional group while leaving others intact. For instance, during the borylation step, the organolithium reagent should selectively react with the boron electrophile without undesired side reactions with other functional groups on the aromatic ring.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of fine chemicals like 3-Carboxy-4-chloro-2-fluorophenylboronic acid is an increasingly important aspect of modern chemical manufacturing. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources.

Key Green Chemistry Principles Applicable to the Synthesis:

Use of Greener Solvents: Traditional syntheses of organoboron compounds often employ volatile and hazardous organic solvents. A greener approach would involve the use of more benign alternatives such as ethanol, which is considered a green solvent due to its low toxicity and biodegradability. nih.govrsc.org The use of aqueous media, where possible, is also a highly desirable green alternative. tandfonline.comresearchgate.nettandfonline.com

Energy Efficiency: The synthesis of related boronic acids can require very low temperatures (e.g., -78 °C), which is energy-intensive. acs.org The development of synthetic routes that can be performed at or near ambient temperature would significantly reduce energy consumption. The use of technologies like microreactors can also improve heat transfer and energy efficiency. acs.org

Waste Reduction and Valorization: A key principle of green chemistry is the prevention of waste. This can be achieved through the development of highly selective reactions that minimize the formation of byproducts. Furthermore, exploring the use of catalysts derived from waste materials, as demonstrated in other arylboronic acid reactions, presents an innovative approach to waste valorization. tandfonline.comresearchgate.nettandfonline.commdpi.com

Atom Economy: Synthetic methodologies should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions are excellent strategies for improving atom economy and reducing the number of purification steps. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader principle of using renewable resources should be a long-term goal in the chemical industry.

By integrating these principles, the synthesis of 3-Carboxy-4-chloro-2-fluorophenylboronic acid can be made more sustainable, reducing its environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 3 Carboxy 4 Chloro 2 Fluorophenylboronic Acid

General Reactivity Profiles of Substituted Arylboronic Acids

Arylboronic acids are a versatile class of organoboron compounds widely utilized in organic synthesis, materials science, and medicinal chemistry. nih.gov Their reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electronic and steric properties of the molecule, thereby affecting the stability of the carbon-boron (C-B) bond, the acidity of the boronic acid group, and its efficacy in chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. nih.govacs.org

The electronic properties of substituents play a critical role. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the boron atom, which can influence the transmetalation step in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the aryl ring. acs.org This generally increases the Lewis acidity of the boron atom and lowers the pKa of the boronic acid. aablocks.com While this heightened acidity can facilitate the formation of the reactive boronate species required for certain catalytic cycles, it can also render the C-B bond more susceptible to cleavage, particularly through a process known as protodeboronation. nih.govacs.org Highly electron-deficient arylboronic acids are known to be prone to base-mediated decomposition. nih.govacs.org

Table 1: Influence of Substituents on Arylboronic Acid Reactivity This table is interactive. You can sort and filter the data.

| Substituent Type | Position | Effect on pKa | Effect on Stability | Impact on Cross-Coupling Reactivity |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Para, Meta | Increases | Generally increases stability | Can accelerate transmetalation in some cases acs.org |

| Electron-Withdrawing (e.g., -NO₂, -CF₃, -F) | Any | Decreases aablocks.com | Decreases (prone to protodeboronation) nih.gov | Can be excellent coupling partners with robust catalysts nih.gov |

| Sterically Bulky (e.g., -C(CH₃)₃) | Ortho | Varies | Can increase stability by shielding C-B bond | Often retards reaction rate due to steric hindrance acs.org |

| Halogens (e.g., -F, -Cl) | Any | Decreases | Decreases | Reactivity depends on specific halogen and position nih.gov |

Reaction Pathways Involving 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

3-Carboxy-4-chloro-2-fluorophenylboronic acid is a multifunctional molecule whose reactivity is governed by the interplay of its three distinct substituents: a carboxyl group at the 3-position, a chloro group at the 4-position, and a fluoro group at the 2-position. These groups collectively render the aromatic ring highly electron-deficient, which is the defining characteristic of its chemical behavior.

The primary utility of arylboronic acids lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. The electron-poor nature of 3-Carboxy-4-chloro-2-fluorophenylboronic acid makes it a unique substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron atom to the palladium(II) center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

A crucial step is the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate), which facilitates the transmetalation. organic-chemistry.org For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the presence of three electron-withdrawing groups (-COOH, -Cl, -F) significantly impacts this process. The molecule is expected to have a relatively low pKa, favoring boronate formation. However, this electron deficiency can also increase the rate of competitive side reactions like protodeboronation, especially under the basic conditions required for the coupling. nih.gov

Despite the potential for decomposition, electron-poor, fluoro-containing arylboronic acids have been shown to be excellent coupling partners in Suzuki-Miyaura reactions, often exhibiting high reactivity. nih.gov The reaction of 3-Carboxy-4-chloro-2-fluorophenylboronic acid would likely require carefully optimized conditions, including a robust palladium catalyst system (e.g., featuring bulky, electron-rich phosphine (B1218219) ligands), a suitable base (such as CsF or K₃PO₄ to minimize base-labile side reactions), and an appropriate solvent. organic-chemistry.orgnih.gov The scope of this reaction would theoretically allow for the synthesis of a wide range of highly substituted biaryl compounds by coupling with various aryl and heteroaryl halides. organic-chemistry.org

Table 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling This table outlines the key mechanistic steps involving a substituted arylboronic acid.

| Step | Description | Key Intermediates | Role of Base |

|---|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond. | Ar¹-Pd(II)-X complex | Not directly involved |

| 2. Boronate Formation | The arylboronic acid (Ar²-B(OH)₂) reacts with the base. | [Ar²-B(OH)₃]⁻ "ate" complex | Activates the boronic acid for transmetalation organic-chemistry.org |

| 3. Transmetalation | The aryl group (Ar²) is transferred from the boronate complex to the Pd(II) center. | Ar¹-Pd(II)-Ar² complex | Facilitates transfer by creating a more nucleophilic boron species |

| 4. Reductive Elimination | The two aryl groups are eliminated from the Pd(II) center, forming a new C-C bond. | Ar¹-Ar² (product), Pd(0) catalyst | Not directly involved |

While the Suzuki-Miyaura reaction is the most common application for arylboronic acids, their utility extends to variations of other named cross-coupling reactions.

The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. nih.gov While arylboronic acids are not the conventional coupling partners, modern copper-free Sonogashira protocols (also known as Heck alkynylation) have been developed. organic-chemistry.org In these reactions, 3-Carboxy-4-chloro-2-fluorophenylboronic acid could potentially be used, although such applications are less common than in Suzuki couplings. More typically, the boronic acid would first be converted to a corresponding aryl halide to participate in the classic Sonogashira reaction.

The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.orgresearchgate.net Similar to the Sonogashira reaction, direct participation of boronic acids is not standard. However, reaction protocols that couple arylboronic acids with activated alkenes, sometimes referred to as Suzuki-Heck reactions, have been reported. The highly electron-deficient nature of the aryl ring in 3-Carboxy-4-chloro-2-fluorophenylboronic acid could influence the regioselectivity and efficiency of such a transformation.

The carboxyl group at the 3-position of the molecule offers a synthetic handle for further functionalization, independent of the boronic acid moiety. Standard organic transformations such as esterification and amide formation can be performed, though the presence of the boronic acid must be considered. researchgate.net

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification). Care must be taken as the boronic acid group is sensitive to strongly acidic and aqueous conditions, which can promote protodeboronation.

Amide formation is typically accomplished by activating the carboxylic acid with a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) followed by the addition of a primary or secondary amine. researchgate.netresearchgate.net An interesting aspect of this reaction is the potential for autocatalysis; it has been demonstrated that the boronic acid moiety of one molecule can catalyze the amidation of the carboxyl group of another molecule, potentially obviating the need for an external catalyst. researchgate.netorgsyn.orgorgsyn.org To avoid potential side reactions involving the boronic acid, such as anhydride (B1165640) or polymer formation, it may be advantageous to first protect the boronic acid group, for example, as its pinacol (B44631) ester. researchgate.net

The ortho-fluorine substituent has a particularly strong impact due to its proximity to the boronic acid group. Its powerful inductive electron-withdrawing effect (-I effect) significantly increases the Lewis acidity of the boron atom and lowers the pKa of the boronic acid function. aablocks.comnih.gov This electronic pull makes the ipso-carbon (the carbon atom bearing the boron) more electrophilic and can facilitate the transmetalation step in Suzuki-Miyaura couplings. nih.gov The presence of an ortho-fluorine has been specifically noted to produce highly efficient coupling partners in nickel-catalyzed cross-coupling reactions. nih.gov

Both halogens, by making the ring electron-poor, increase the molecule's susceptibility to protodeboronation, a key decomposition pathway that must be managed through careful selection of reaction conditions, particularly the base and temperature. nih.gov

Table 3: Properties of Halogen Substituents and Their Effects This table summarizes the influence of the specific halogen substituents on the subject molecule.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Reactivity |

|---|---|---|---|---|

| Fluorine | Ortho | Strong | Weak | Significantly increases Lewis acidity of boron; activates for transmetalation; potential steric influence nih.gov |

Protodeboronation: Mechanistic Understanding and Mitigation Strategies

Protodeboronation is a significant undesired side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the boronic acid reagent nih.govwikipedia.org. The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on its substituents and the reaction conditions, particularly pH nih.govwikipedia.org.

Mechanistic Understanding

Detailed mechanistic studies on various arylboronic acids have revealed multiple pathways for protodeboronation. The reaction mechanism is heavily influenced by the pH of the medium, which dictates the speciation of the boronic acid nih.govnih.gov.

Acid-Catalyzed Protodeboronation: Pioneering work in the 1960s identified a general acid-catalyzed mechanism that is prevalent under acidic conditions nih.govwikipedia.org. This pathway involves electrophilic substitution on the aromatic ring, where a proton replaces the boronic acid group. However, for highly electron-deficient arylboronic acids, such as 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the susceptibility to acid-catalyzed protodeboronation is negligible due to the deactivated nature of the aromatic ring acs.org.

Base-Catalyzed Protodeboronation: This is the more relevant and often problematic pathway in the context of Suzuki-Miyaura coupling, which is typically performed under basic conditions acs.orged.ac.uk. The process begins with a pre-equilibrium where the boronic acid [ArB(OH)₂] reacts with a hydroxide (B78521) ion to form the more reactive tetrahedral boronate species [ArB(OH)₃]⁻ wikipedia.org. For arylboronic acids with strongly electron-withdrawing substituents, like the subject compound, this boronate anion is particularly unstable and prone to rapid decomposition acs.org. Kinetic studies have identified two primary mechanisms for the decomposition of the boronate anion:

Concerted Proton Transfer: This mechanism involves a concerted proton transfer from a proton source (like water) to the ipso-carbon as the C-B bond breaks nih.gov.

Transient Aryl Anion Liberation: For highly electron-deficient systems, evidence points towards a stepwise mechanism involving the rate-limiting cleavage of the C-B bond to liberate a transient aryl anion, which is then rapidly protonated nih.govnih.govacs.org. The presence of multiple electron-withdrawing groups (fluoro, chloro, carboxy) on 3-Carboxy-4-chloro-2-fluorophenylboronic acid makes it a likely candidate for this pathway nih.govacs.org.

Furthermore, some systems can exhibit self-catalysis (autocatalysis), where the protodeboronation of the boronate anion is catalyzed by the neutral boronic acid, particularly when the pH is close to the pKa of the boronic acid nih.govnih.govacs.org.

Mitigation Strategies

Several strategies have been developed to suppress or bypass the undesired protodeboronation of sensitive arylboronic acids:

Trifluoroborate Salts: Aryltrifluoroborate salts (ArBF₃K) are often more robust and less prone to protodeboronation than the corresponding boronic acids rsc.org.

"Slow-Release" Strategy: This approach utilizes protected boronic acid derivatives (like MIDA boronates or trifluoroborates) that slowly release the active boronic acid into the reaction medium bris.ac.ukresearchgate.net. This maintains a low steady-state concentration of the unstable boronic acid, minimizing its degradation while still allowing the desired cross-coupling reaction to proceed nih.govbris.ac.ukresearchgate.net.

Reaction Condition Optimization: Using highly active catalyst systems with bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, making it more competitive against the slower protodeboronation side reaction rsc.orgchemrxiv.org. However, it has also been shown that some palladium(II) complexes with bulky phosphines can paradoxically accelerate protodeboronation chemrxiv.org. Starting with Pd(0) sources can also help reduce unwanted protodeboronation chemrxiv.org.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of 3-Carboxy-4-chloro-2-fluorophenylboronic acid is profoundly influenced by the electronic properties and steric demands of its substituents. The phenyl ring is substituted with three electron-withdrawing groups (EWGs): a fluorine atom at the ortho position, a carboxylic acid group at the meta position, and a chlorine atom at the para position relative to the boronic acid moiety.

Electronic Effects

The presence of multiple EWGs makes the aromatic ring electron-deficient. This has several consequences:

Increased Lewis Acidity: EWGs increase the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid nih.gov. This facilitates the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻ at a lower pH researchgate.net.

Accelerated Base-Catalyzed Protodeboronation: While early studies suggested that EWGs retard protodeboronation, this holds true primarily for acid-catalyzed pathways. Under the basic conditions typical for cross-coupling, EWGs significantly accelerate protodeboronation nih.govacs.org. Kinetic analyses of a wide range of substituted arylboronic acids have revealed a "V-shaped" Hammett-type plot, where reactivity is high for rings with strongly electron-donating groups and also for those with strongly electron-withdrawing groups, indicating a change in mechanism from electrophilic aromatic substitution to a pathway involving negative charge buildup at the transition state for electron-deficient rings nih.gov. 3-Carboxy-4-chloro-2-fluorophenylboronic acid falls firmly into the latter category, and its boronate form is expected to be inherently unstable nih.govacs.org.

Steric Effects

Steric hindrance, particularly from ortho-substituents, plays a crucial role in the reactivity of arylboronic acids.

Ortho-Fluoro Group: The fluorine atom at the C2 position introduces steric bulk adjacent to the C-B bond. Studies on 2,6-dihalogenated phenylboronic acids show they are exceptionally susceptible to base-catalyzed protodeboronation nih.govacs.org. While this compound is not di-ortho-substituted, the ortho-fluoro group, combined with the electronic pull of the other substituents, likely contributes to a high rate of protodeboronation nih.gov.

The interplay of these strong electron-withdrawing effects and the steric influence of the ortho-fluoro group renders 3-Carboxy-4-chloro-2-fluorophenylboronic acid a challenging substrate, with a high propensity for protodeboronation under basic conditions nih.govacs.org.

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics

The kinetics of protodeboronation are most informatively analyzed through pH-rate profiles, which plot the observed pseudo-first-order rate constant (k_obs) against the pH of the medium nih.govacs.org.

pH-Rate Profile: For an electron-deficient arylboronic acid, the rate of protodeboronation is typically very slow at neutral and acidic pH but increases dramatically as the pH rises above the pKa of the boronic acid. This is because the concentration of the highly reactive boronate anion increases nih.gov. The rate often reaches a plateau at high pH, consistent with a unimolecular decomposition of the boronate nih.gov.

Kinetic Models: Comprehensive kinetic models have been developed that can account for multiple competing protodeboronation pathways nih.govnih.gov. These models consider the contributions of the neutral boronic acid, the boronate anion, and catalytic effects from other species in solution nih.govnih.govacs.org. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the dominant pathway under basic conditions would be the rapid decomposition of its corresponding boronate anion nih.govacs.org.

The table below provides an illustrative example of how the rate of protodeboronation for a hypothetical electron-deficient arylboronic acid might change with pH, based on general profiles observed in the literature nih.govacs.org.

| pH | Predominant Species | Illustrative Relative Rate (k_obs) | Illustrative Half-life (t₁/₂) |

|---|---|---|---|

| 5.0 | ArB(OH)₂ | 1 | > 24 hours |

| 7.0 | ArB(OH)₂ | 5 | ~ 5 hours |

| 9.0 (≈pKa) | ArB(OH)₂ / [ArB(OH)₃]⁻ | 500 | ~ 3 minutes |

| 11.0 | [ArB(OH)₃]⁻ | 950 | ~ 1.5 minutes |

| 13.0 | [ArB(OH)₃]⁻ | 1000 | ~ 1 minute |

Note: This table is for illustrative purposes only and does not represent measured data for 3-Carboxy-4-chloro-2-fluorophenylboronic acid. It demonstrates the typical kinetic behavior of an electron-deficient arylboronic acid susceptible to base-catalyzed protodeboronation.

Thermodynamic Studies

Thermodynamic parameters for the reactions of 3-Carboxy-4-chloro-2-fluorophenylboronic acid have not been specifically reported. However, general thermodynamic principles for related processes are known:

Boroxine Formation: Arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Computational and experimental studies on various aryl and aliphatic boronic acids have shown that the dehydration reaction to form boroxines is generally endothermic in both the gas phase and in aqueous media, meaning the monomeric boronic acid is typically favored in the presence of water nih.gov.

Ester Stability: The thermodynamics of boronic ester formation with diols have been studied. The stability constants of these esters are influenced by the electronic nature of the substituents on the aryl ring and the acidity of both the boronic acid and the diol researchgate.netacs.org. The increased Lewis acidity of 3-Carboxy-4-chloro-2-fluorophenylboronic acid would be expected to lead to higher stability constants for its diol esters compared to less electron-deficient analogs researchgate.netacs.org.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹¹B) and two-dimensional NMR experiments is essential for an unambiguous assignment of all signals.

The ¹H NMR spectrum of 3-Carboxy-4-chloro-2-fluorophenylboronic acid is expected to show two distinct aromatic proton signals. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chlorine and fluorine atoms, as well as the carboxylic acid and boronic acid groups, would shift these protons downfield. The acidic protons of the carboxylic acid and boronic acid groups would likely appear as broad singlets, and their chemical shifts could vary significantly with solvent and concentration.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 (³JHH) |

| H-6 | 7.3 - 7.7 | d | 8.0 - 9.0 (³JHH) |

| -COOH | 10.0 - 13.0 | br s | - |

| -B(OH)₂ | 8.0 - 9.0 | br s | - |

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the boronic acid group (C-1) and the carbons attached to the fluorine (C-2), carboxylic acid (C-3), and chlorine (C-4) will exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. The carboxyl carbon will appear significantly downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (C-B) | 125 - 135 | ~2-5 (³JCF) |

| C-2 (C-F) | 160 - 165 | ~240-260 (¹JCF) |

| C-3 (C-COOH) | 135 - 145 | ~15-25 (²JCF) |

| C-4 (C-Cl) | 130 - 140 | ~3-7 (³JCF) |

| C-5 | 120 - 130 | ~15-25 (²JCF) |

| C-6 | 115 - 125 | ~3-7 (⁴JCF) |

| -COOH | 165 - 175 | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorinated compounds. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift will be influenced by the electronic effects of the surrounding substituents. This signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2-F | -110 to -130 | dd |

¹¹B NMR spectroscopy is used to probe the environment of the boron atom. For boronic acids, the ¹¹B chemical shift is sensitive to hybridization and coordination. In its trigonal planar sp² hybridized state, 3-Carboxy-4-chloro-2-fluorophenylboronic acid is expected to show a broad signal in the range of 28-33 ppm. sdsu.edu The presence of Lewis bases or changes in pH can lead to the formation of a tetracoordinate sp³ hybridized boronate species, which would result in a sharper signal at a more upfield chemical shift (around 5-10 ppm). nsf.gov

Predicted ¹¹B NMR Data:

| Boron Species | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trigonal Boronic Acid (sp²) | 28 - 33 |

| Tetracoordinate Boronate (sp³) | 5 - 10 |

To confirm the structural assignments, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would show correlations between H-5 and C-5, and H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This would be instrumental in establishing the connectivity of the entire molecule. For example, correlations would be expected from H-5 to C-3, C-4, and C-1, and from H-6 to C-2 and C-4. The acidic protons could also show correlations to adjacent carbons, further confirming the structure.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid (molecular formula: C₇H₅BClFO₄), the exact mass can be calculated.

Electron ionization (EI) or electrospray ionization (ESI) could be used. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M-H]⁻. Due to the presence of chlorine and boron isotopes, the molecular ion peak will appear as a characteristic isotopic cluster.

Common fragmentation pathways for aromatic carboxylic acids include the loss of hydroxyl (-OH, M-17), water (-H₂O, M-18), and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The fragmentation of the boronic acid moiety might involve the loss of water and other characteristic fragments.

Predicted Key Mass Fragments:

| m/z Value | Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of the carboxyl group |

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry data for 3-Carboxy-4-chloro-2-fluorophenylboronic acid, which would provide its exact molecular weight and elemental composition, has not been found in the reviewed literature. Such analysis is crucial for confirming the molecular formula of a compound with high accuracy.

Tandem Mass Spectrometry (MS/MS)

No tandem mass spectrometry (MS/MS) studies for 3-Carboxy-4-chloro-2-fluorophenylboronic acid were identified. This technique would typically be employed to induce fragmentation of the parent ion, and the resulting fragmentation pattern would help to elucidate the compound's structural features by identifying its constituent substructures.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Specific experimental Infrared (IR) and Raman spectra for 3-Carboxy-4-chloro-2-fluorophenylboronic acid are not available in the public domain. These vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption or scattering bands corresponding to the O-H stretches of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxylic acid, C-Cl, C-F, and B-O bonds, as well as vibrations from the aromatic ring. However, without experimental data, a detailed analysis of peak positions and intensities cannot be provided.

X-ray Crystallography Methodologies for Solid-State Structure Determination

There are no published X-ray crystallography studies for 3-Carboxy-4-chloro-2-fluorophenylboronic acid. This powerful analytical method would provide precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, thereby offering an unambiguous determination of its solid-state structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, these methods can provide insights into its molecular orbitals, charge distribution, and potential reaction sites.

Density Functional Theory (DFT) Studies on 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine various properties of 3-Carboxy-4-chloro-2-fluorophenylboronic acid. These studies typically involve optimizing the molecular geometry to find the most stable conformation.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and boronic acid groups, and the fluorine and chlorine atoms, indicating these as potential sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis is another technique often coupled with DFT to study charge transfer and intramolecular interactions. This analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, which helps in understanding the stability of the molecule.

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of electronic and structural properties. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, these methods could be employed to refine the geometric parameters (bond lengths, bond angles, and dihedral angles) and to calculate electronic properties with a high degree of accuracy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, MD simulations could reveal the rotational dynamics of the carboxyl and boronic acid groups. Understanding these dynamics is crucial as the orientation of these functional groups can significantly influence the molecule's ability to interact with other molecules, such as in a crystal lattice or with a biological target.

Furthermore, MD simulations can be used to study how molecules of 3-Carboxy-4-chloro-2-fluorophenylboronic acid interact with each other and with solvent molecules. This is particularly important for understanding its solubility and aggregation behavior. The simulations can provide detailed information on the formation and stability of intermolecular hydrogen bonds, which are expected to be significant for this molecule due to the presence of hydroxyl and carboxyl groups.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the energy landscape of chemical reactions involving 3-Carboxy-4-chloro-2-fluorophenylboronic acid. By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is vital for understanding the kinetics and mechanism of a reaction.

For instance, in Suzuki-Miyaura coupling reactions, where boronic acids are key reactants, theoretical modeling can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, such studies would clarify how the electronic and steric effects of the chloro, fluoro, and carboxy substituents influence its reactivity in these important carbon-carbon bond-forming reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. Although no specific QSAR/QSPR models for 3-Carboxy-4-chloro-2-fluorophenylboronic acid have been reported, the development of such models would be a valuable endeavor.

To build a QSAR/QSPR model, a dataset of molecules with known activities or properties is required. Molecular descriptors, which are numerical representations of the chemical's structure, are then calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to find a mathematical relationship between the descriptors and the activity/property.

For 3-Carboxy-4-chloro-2-fluorophenylboronic acid, QSAR models could be developed to predict its potential as an inhibitor for a specific enzyme, for example. QSPR models could be used to predict properties like its solubility, boiling point, or toxicity. These models would be highly beneficial in the rational design of new compounds with desired characteristics.

Role As a Versatile Synthetic Building Block and Ligand Precursor

Applications in Complex Molecule Synthesis via Cross-Coupling

3-Carboxy-4-chloro-2-fluorophenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The presence of the boronic acid group allows this compound to act as the organoboron component, which couples with various organic halides or triflates.

The utility of this specific boronic acid is enhanced by the electronic effects of its substituents. The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products. Researchers leverage this reagent to introduce the 3-carboxy-4-chloro-2-fluorophenyl moiety into larger, more complex molecular frameworks. These frameworks are often scaffolds for biologically active compounds in medicinal chemistry and functional materials.

Typical conditions for the Suzuki-Miyaura coupling involving this boronic acid include a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and an appropriate solvent system, which can range from anhydrous organic solvents to aqueous mixtures.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Feature | Description |

| Organoboron Reagent | 3-Carboxy-4-chloro-2-fluorophenylboronic acid |

| Coupling Partner | Aryl or heteroaryl halide/triflate |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Toluene, dioxane, DMF, aqueous mixtures |

| Product | Substituted biaryl compound |

Derivatization to Access Novel Functionalized Aromatic Systems

The multiple functional groups on 3-Carboxy-4-chloro-2-fluorophenylboronic acid provide several avenues for derivatization, allowing for the synthesis of a wide array of novel functionalized aromatic systems.

The carboxylic acid group is a primary site for modification. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, or other derivatives. For instance, Fischer esterification, involving reaction with an alcohol under acidic catalysis, yields the corresponding ester. masterorganicchemistry.com Amide bond formation can be achieved by activating the carboxylic acid, for example with a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. luxembourg-bio.comfishersci.co.uk These derivatizations are crucial for building more complex molecules and for modulating the physicochemical properties, such as solubility and electronic character, of the parent compound.

Furthermore, the boronic acid moiety itself can be transformed. For instance, it can be converted into a trifluoroborate salt by treatment with KHF₂, which can offer different reactivity and stability profiles in subsequent reactions. The chloro and fluoro substituents, while generally less reactive in cross-coupling reactions than bromo or iodo groups, can potentially undergo nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.

Preparation of Organometallic Complexes Incorporating the Boronic Acid Moiety

While the primary role of 3-Carboxy-4-chloro-2-fluorophenylboronic acid is as a building block in organic synthesis, the boronic acid functionality also allows it to act as a ligand for the formation of organometallic complexes. Boronic acids are known to interact with metal centers, and the presence of the other functional groups on the phenyl ring can influence the coordination chemistry.

The carboxylate group, formed upon deprotonation of the carboxylic acid, can also coordinate to metal ions, potentially leading to the formation of bidentate or bridging ligands. This could result in the creation of coordination polymers or discrete polynuclear metal complexes. The specific nature of the organometallic complex would depend on the metal ion used, the reaction conditions, and the coordination modes adopted by the boronic acid and carboxylate functionalities. While specific examples of organometallic complexes solely derived from 3-carboxy-4-chloro-2-fluorophenylboronic acid are not extensively documented in readily available literature, the fundamental principles of coordination chemistry suggest its potential in this area.

Design and Synthesis of Advanced Materials Precursors

The unique combination of functional groups in 3-Carboxy-4-chloro-2-fluorophenylboronic acid makes it an attractive precursor for the design and synthesis of advanced materials, such as polymers and sensors.

In the realm of polymer chemistry, this compound can be bifunctional. The boronic acid can participate in cross-coupling polymerization reactions, such as Suzuki polymerization, with dihaloaromatic monomers to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be used to tune the solubility and processing characteristics of the resulting polymers or to provide a site for post-polymerization modification.

For sensor applications, the boronic acid moiety is of particular interest due to its ability to form reversible covalent bonds with diols. chemimpex.comnih.gov This property is the basis for the development of fluorescent sensors for saccharides and other biologically important diol-containing molecules. nih.govnih.gov A synthetic strategy could involve incorporating 3-carboxy-4-chloro-2-fluorophenylboronic acid into a larger molecular structure that also contains a fluorophore. The binding of a target diol to the boronic acid can modulate the fluorescence properties of the molecule, leading to a detectable signal. The carboxylic acid can be used to attach the sensor to a surface or a biomolecule.

Table 2: Potential Applications in Advanced Materials

| Material Type | Synthetic Role of 3-Carboxy-4-chloro-2-fluorophenylboronic acid | Potential Application |

| Conjugated Polymers | Monomer in Suzuki polymerization | Organic electronics (OLEDs, OPVs) |

| Fluorescent Sensors | Recognition unit for diols | Detection of saccharides, glycoproteins |

| Functionalized Surfaces | Anchoring group via the carboxylic acid | Biosensors, chromatography |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 3-Carboxy-4-chloro-2-fluorophenylboronic acid from potential impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and quantification of substituted phenylboronic acids. Reversed-phase HPLC is a frequently employed mode for the analysis of such polar compounds. The development of a robust HPLC method for 3-Carboxy-4-chloro-2-fluorophenylboronic acid requires careful optimization of several parameters to achieve adequate separation and peak shape. A key challenge in the HPLC analysis of boronic acids is their potential for dehydration to form boroxines (cyclic anhydrides) or degradation under certain conditions.

A typical HPLC method for a structurally similar compound, 4-Carboxyphenylboronic acid, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid to ensure the analyte is in a single ionic form and to improve peak symmetry. helixchrom.com The detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance, such as 255 nm. helixchrom.com

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 30:70:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 3-5 minutes |

This table presents a representative HPLC method based on methodologies for structurally similar carboxy-phenylboronic acids. Actual parameters may require optimization for 3-Carboxy-4-chloro-2-fluorophenylboronic acid.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of 3-Carboxy-4-chloro-2-fluorophenylboronic acid, allowing for the monitoring of reaction progress and preliminary purity checks. Visualization of boronic acids on a TLC plate can be achieved under UV light if the compound is UV-active.

For enhanced and more selective detection, specific staining reagents can be employed. Alizarin (B75676) has been reported as a sensitive reagent for the detection of boronic acids on TLC plates. researchgate.net When the TLC plate is dipped in an alizarin solution and observed under 366 nm UV light, boronic acids appear as bright yellow fluorescent spots, enabling their sensitive detection. researchgate.net This method is particularly useful for distinguishing boronic acid compounds from other components in a reaction mixture. researchgate.net

Typical TLC Method Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane) |

| Visualization | 1. UV light (254 nm) 2. Staining with alizarin solution followed by UV light (366 nm) for fluorescent detection |

| Expected Rf Value | Dependent on the specific mobile phase composition |

This table outlines a general TLC methodology. The mobile phase composition needs to be optimized to achieve appropriate separation (Rf value) for 3-Carboxy-4-chloro-2-fluorophenylboronic acid.

Spectrophotometric and Electrochemical Detection Methodologies

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be utilized for the quantification of 3-Carboxy-4-chloro-2-fluorophenylboronic acid, provided it exhibits characteristic absorption in the UV-Visible range and is free from interfering substances. Phenylboronic acids typically show absorbance in the UV region. For instance, phenylboronic acid itself has an absorption maximum around 266 nm. core.ac.uk The exact absorption maximum for 3-Carboxy-4-chloro-2-fluorophenylboronic acid would need to be determined experimentally but is expected to be in a similar range due to the substituted benzene (B151609) ring.

The absorbance of phenylboronic acids can be pH-dependent, which is a critical factor to control for quantitative measurements. core.ac.uk Quantification is achieved by creating a calibration curve of absorbance versus concentration using standards of known concentration. While direct UV-Vis spectrophotometry is simpler than chromatographic methods, its specificity can be limited.

Electrochemical methods, though less common for routine analysis of this specific compound, could potentially be developed based on the electrochemical properties of the boronic acid or its derivatives.

Representative Spectrophotometric Data:

| Parameter | Value |

| Solvent | Methanol or Acetonitrile/Water mixture |

| Wavelength of Maximum Absorbance (λmax) | Estimated in the range of 260-280 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

This table provides estimated spectrophotometric properties. Experimental determination is necessary for accurate quantitative analysis.

Method Validation and Quality Control Considerations in Analytical Chemistry

Validation of the analytical methods used for 3-Carboxy-4-chloro-2-fluorophenylboronic acid is crucial to ensure the reliability and accuracy of the results. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). pharmtech.comamsbiopharma.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. theviews.in

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control measures involve the routine use of validated analytical methods to ensure that the quality of 3-Carboxy-4-chloro-2-fluorophenylboronic acid meets the predefined specifications. This includes the analysis of batch samples, monitoring for impurities, and ensuring consistency in product quality. nbinno.com System suitability tests are performed before each batch of analysis to ensure the analytical system is performing correctly.

Emerging Applications and Mechanistic Studies in Interdisciplinary Research Excluding Clinical Data

Exploratory Biological Applications: Mechanistic Insights

The boronic acid functional group is a key player in the biological applications of 3-Carboxy-4-chloro-2-fluorophenylboronic acid, primarily due to its ability to form reversible covalent bonds with diols, which are common motifs in biological molecules like sugars and glycoproteins.

Boronic Acids as Enzyme Inhibitors: Mechanistic Principles (e.g., Serine Proteases)

Boronic acids are well-established as potent inhibitors of serine proteases. The inhibitory mechanism is rooted in the electrophilic nature of the boron atom, which mimics the transition state of substrate hydrolysis by these enzymes. The active site of a serine protease features a catalytic triad, including a highly nucleophilic serine residue. The boron atom of a boronic acid inhibitor can be attacked by this serine's hydroxyl group, forming a stable, tetrahedral boronate adduct. This complex effectively blocks the active site and prevents the enzyme from binding and cleaving its natural substrates.

Interactions with Biological Receptors and Target Binding Mechanism Studies

Beyond enzyme inhibition, the boronic acid moiety of 3-Carboxy-4-chloro-2-fluorophenylboronic acid allows for specific interactions with other biological receptors that contain cis-diol functionalities. This includes a wide range of glycoproteins and cell surface glycans that are involved in cellular recognition, signaling, and adhesion.